molecular formula C14H21NO3 B12509560 2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid

2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid

Cat. No.: B12509560
M. Wt: 251.32 g/mol
InChI Key: PVOLDVYXXMZPIL-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in metabolic pathways and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. As a tyrosine derivative, it can influence the activity of enzymes and receptors involved in metabolic processes. The tert-butoxy group may enhance its stability and bioavailability, allowing for more effective interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-11-7-5-10(6-8-11)9-14(4,15)12(16)17/h5-8H,9,15H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOLDVYXXMZPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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